molecular formula C25H18FN3S B2593663 (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 477298-00-3

(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2593663
CAS No.: 477298-00-3
M. Wt: 411.5
InChI Key: JOQDMWXZOWRAJV-RCCKNPSSSA-N
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Description

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and a fluoro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3S/c1-17-7-12-22(26)13-23(17)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQDMWXZOWRAJV-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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